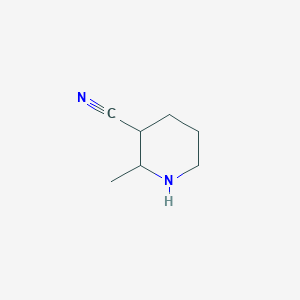
3,3'-(2,2'-dimethyl1,1'-biphenyl-4,4'-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) is a complex organic compound. It is characterized by its biphenyl structure with azo linkages and sulphonate groups. This compound is often used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of 2,2’-dimethylbiphenyl.
Azo Coupling: The biphenyl core undergoes azo coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl groups.
Sulphonation: The final step involves the sulphonation of the compound to introduce the sulphonate groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the sulphonate groups.
科学的研究の応用
3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects primarily through its azo linkages and sulphonate groups. The azo linkages can participate in electron transfer reactions, while the sulphonate groups enhance the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various enzymes and proteins, altering their activity.
類似化合物との比較
Similar Compounds
- 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[4-nonylphenol]
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene
- 3,5,3’,5’-tetramethyl-4,4’-dihydroxybiphenyl
Uniqueness
3,3’-(2,2’-dimethyl1,1’-biphenyl-4,4’-diyl)bisazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)bis4-chlorobenzene sulphonate (sodium salt) is unique due to its specific combination of biphenyl, azo, and sulphonate groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C34H26Cl2N8Na2O8S2 |
|---|---|
分子量 |
855.6 g/mol |
IUPAC名 |
disodium;2-chloro-5-[4-[[4-[4-[[1-(4-chloro-3-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C34H28Cl2N8O8S2.2Na/c1-17-13-21(37-39-31-19(3)41-43(33(31)45)23-7-11-27(35)29(15-23)53(47,48)49)5-9-25(17)26-10-6-22(14-18(26)2)38-40-32-20(4)42-44(34(32)46)24-8-12-28(36)30(16-24)54(50,51)52;;/h5-16,31-32H,1-4H3,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChIキー |
LENUMQLWHLGZQM-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])C)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)








